molecular formula C22H21NO4S B6485085 N-(2-phenoxyphenyl)-3-(propane-2-sulfonyl)benzamide CAS No. 941932-37-2

N-(2-phenoxyphenyl)-3-(propane-2-sulfonyl)benzamide

Cat. No. B6485085
CAS RN: 941932-37-2
M. Wt: 395.5 g/mol
InChI Key: WYMHPGNYPNJEOV-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-3-(propane-2-sulfonyl)benzamide, commonly known as PPSB, is an organic compound belonging to the class of anilides. It is a white crystalline solid that is soluble in polar solvents such as water and alcohols. PPSB is used as a reagent in organic synthesis and is widely used in the pharmaceutical industry, as a precursor for the synthesis of various drugs.

Scientific Research Applications

PPSB has been used in a wide range of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of drugs, and the synthesis of diagnostic and imaging agents. It has also been used in the synthesis of chiral compounds, which are important in the drug discovery process.

Mechanism of Action

PPSB is an anilide, which is a type of organic compound that contains a nitrogen atom bonded to a carbon atom. Anilides are known to react with a variety of organic compounds in a nucleophilic substitution reaction. This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon atom of the organic compound, resulting in the formation of a new bond.
Biochemical and Physiological Effects
PPSB has been used in the synthesis of drugs, and as such, it has been studied for its potential biochemical and physiological effects. Studies have shown that PPSB can act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

PPSB is a versatile reagent that is widely used in organic synthesis. It has several advantages for use in laboratory experiments, including its low cost, its low toxicity, and its high reactivity. However, it also has some limitations, such as its tendency to form byproducts, which can make it difficult to control the reaction conditions.

Future Directions

The potential applications of PPSB are still being explored. Some possible future directions include the development of new synthetic methods for the synthesis of heterocyclic compounds and drugs, the synthesis of new diagnostic and imaging agents, and the development of new chiral compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of PPSB, as well as its potential toxicity.

Synthesis Methods

PPSB can be synthesized through a two-step process. The first step involves the reaction of aniline and propane-2-sulfonyl chloride in the presence of a base, such as sodium hydroxide, to form an anilide. The second step involves the reaction of the anilide with 2-phenoxybenzoyl chloride to form PPSB.

properties

IUPAC Name

N-(2-phenoxyphenyl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-16(2)28(25,26)19-12-8-9-17(15-19)22(24)23-20-13-6-7-14-21(20)27-18-10-4-3-5-11-18/h3-16H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMHPGNYPNJEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isopropylsulfonyl)-N-(2-phenoxyphenyl)benzamide

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